molecular formula C21H22N2O3 B2517896 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide CAS No. 1203140-46-8

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide

Cat. No.: B2517896
CAS No.: 1203140-46-8
M. Wt: 350.418
InChI Key: YVMVMXHKKPYXRN-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a dihydrocyclopenta[b]indole core and a dimethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This reaction provides a straightforward access to dihydrocyclopenta[b]indoles, which can then be further functionalized to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar catalytic processes and optimization of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both the dihydrocyclopenta[b]indole core and the dimethoxyphenylacetamide moiety

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2,3-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-19-12-6-9-16(21(19)26-2)22-20(24)13-23-17-10-4-3-7-14(17)15-8-5-11-18(15)23/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMVMXHKKPYXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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